molecular formula C18H21N3O2 B2526052 1-(3-Methylphenyl)-3-[4-(morpholin-4-yl)phenyl]urea CAS No. 882356-09-4

1-(3-Methylphenyl)-3-[4-(morpholin-4-yl)phenyl]urea

Cat. No. B2526052
CAS RN: 882356-09-4
M. Wt: 311.385
InChI Key: UKKIHGUXBXZSDW-UHFFFAOYSA-N
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Description

The compound "1-(3-Methylphenyl)-3-[4-(morpholin-4-yl)phenyl]urea" is a urea derivative that is part of a broader class of compounds known for their diverse biological activities. Urea derivatives have been extensively studied due to their pharmacological properties, including their roles as inhibitors of various enzymes and receptors, as well as their potential use in the treatment of diseases such as cancer, pain, and epilepsy .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For example, the synthesis of N-(4-methyl phenyl)-N~1-(1,2,4-triazoly)urea compound was achieved by the addition reaction of 4-methyl isocyanate and 5-amino-1,2,4-triazole . Similarly, 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors were synthesized for the study of their structure-activity relationships as inhibitors of soluble epoxide hydrolase (sEH) . These methods can be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group consisting of a carbonyl group (C=O) flanked by two amine groups (N-H). The molecular structure is further modified by substituents on the nitrogen atoms, which can significantly affect the compound's biological activity and physicochemical properties. For instance, the introduction of a morpholino group has been shown to enhance the biological activity of certain urea derivatives .

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, including nucleophilic addition, as seen in the synthesis of tertiary aminoalkanol hydrochlorides from amino ketones . The reactivity of the urea moiety also allows for the introduction of different substituents, which can be used to fine-tune the compound's biological activity. For example, the synthesis of 1-aryl-3-(2-chloroethyl) ureas involved the reaction of 4-phenylbutyric acid and alkylanilines .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, stability, and pharmacokinetic parameters, are crucial for their potential therapeutic applications. Compounds with improved aqueous solubility and pharmacokinetic properties, such as those with hydrophilic groups, have been synthesized to enhance their oral efficacy . The introduction of morpholino and piperidino groups has been shown to improve the pharmacokinetic parameters and reduce toxicity in certain urea derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

1-(3-Methylphenyl)-3-[4-(morpholin-4-yl)phenyl]urea is a compound involved in the synthesis and study of various chemical properties and biological activities. It serves as a precursor or a component in the synthesis of complex molecules with targeted biological functions. For instance, the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors illustrates the compound's utility in creating specific stereochemical configurations essential for biological activity (Chen et al., 2010). Additionally, the development of flexible urea derivatives as novel acetylcholinesterase inhibitors demonstrates the compound's role in optimizing the spacer length linking pharmacophoric moieties for enhanced inhibitory activities (Vidaluc et al., 1995).

Biological Activities and Applications

The compound and its derivatives have shown potential in various biological applications, including antimicrobial and antifungal activities. N-alkyl substituted urea derivatives, particularly those bearing a morpholine moiety, have demonstrated better activities against Gram-positive and Gram-negative bacteria as well as fungi, showcasing the compound's significance in developing new antimicrobial agents (Zheng et al., 2010). Moreover, the exploration of urea derivatives as cardiac myosin activators for the treatment of systolic heart failure highlights the compound's therapeutic potential in cardiovascular diseases. Specifically, certain urea derivatives have been identified as selective cardiac myosin ATPase activators, offering a novel approach to treating heart failure (Manickam et al., 2017).

Material Science and Other Applications

In material science, the compound's derivatives have been studied for their ability to form hydrogels and act as corrosion inhibitors. For example, the formation of hydrogels in various acids at specific pH levels by derivatives of the compound demonstrates its potential in tuning the physical properties of gels, which could be beneficial in drug delivery systems and tissue engineering (Lloyd & Steed, 2011). Furthermore, the examination of Mannich bases derived from the compound as corrosion inhibitors for mild steel surfaces in acidic solutions highlights its utility in protecting industrial materials from corrosion, thus extending their lifespan and reducing maintenance costs (Jeeva et al., 2015).

properties

IUPAC Name

1-(3-methylphenyl)-3-(4-morpholin-4-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-14-3-2-4-16(13-14)20-18(22)19-15-5-7-17(8-6-15)21-9-11-23-12-10-21/h2-8,13H,9-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKIHGUXBXZSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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